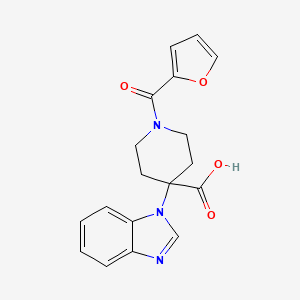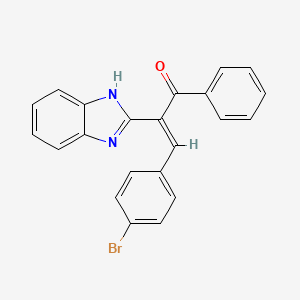![molecular formula C17H24N2O5S B5340121 N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5340121.png)
N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. The compound has been synthesized using various methods and has shown promising results in laboratory experiments.
Mechanism of Action
N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide inhibits this compound by binding to the catalytic site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue. The compound also has anti-inflammatory and anti-cancer properties, which are thought to be mediated by its inhibition of this compound and other signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of diabetes and obesity. It has also been shown to have anti-inflammatory and anti-cancer properties in various cell and animal models. However, the compound has not been studied extensively in human subjects, and its safety and efficacy in humans are not yet known.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions. The compound is also relatively easy to synthesize using various methods, which makes it readily available for research purposes. However, the compound has some limitations for laboratory experiments. It has not been extensively studied in human subjects, and its safety and efficacy in humans are not yet known. The compound also has some limitations in terms of its selectivity for this compound, and its potential off-target effects should be carefully considered in experimental design.
Future Directions
N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has several potential future directions for scientific research. One direction is to further study its safety and efficacy in human subjects, and to explore its potential therapeutic applications in various diseases such as diabetes, obesity, cancer, and neurodegenerative diseases. Another direction is to further study its mechanism of action and potential off-target effects, and to develop more selective and potent inhibitors of this compound. The compound can also be used as a tool for studying the role of this compound in various signaling pathways and cellular processes, and for developing new therapeutic strategies based on this knowledge.
Synthesis Methods
N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide can be synthesized using various methods. One of the commonly used methods is the reaction of 2-methoxy-5-nitrobenzenesulfonamide with cyclopropylamine in the presence of palladium on carbon (Pd/C) as a catalyst. The resulting intermediate is then reduced using sodium borohydride (NaBH4) to obtain the final product. Another method involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with cyclopropylamine in the presence of trifluoroacetic acid (TFA) as a catalyst. The product is then treated with acetic anhydride to obtain the final compound.
Scientific Research Applications
N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of this compound, which is a key regulator of insulin signaling and glucose homeostasis. The compound has been studied in various in vitro and in vivo models of diabetes and obesity, and has shown promising results in improving glucose tolerance, insulin sensitivity, and lipid metabolism. It has also been studied in models of cancer, inflammation, and neurodegenerative diseases, and has shown potential as a therapeutic agent in these conditions.
properties
IUPAC Name |
N-cyclopropyl-3-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-16-6-5-15(25(21,22)19-8-10-24-11-9-19)12-13(16)2-7-17(20)18-14-3-4-14/h5-6,12,14H,2-4,7-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQBFXCKDCJRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{2-[5-(4-fluorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5340057.png)
![4-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5340062.png)

![N-[(2E)-3-phenylprop-2-en-1-yl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5340084.png)
![2-isobutyl-6-(3-pyridin-3-ylpropanoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5340091.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-diethylacetamide](/img/structure/B5340104.png)
![5-{5-bromo-2-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5340118.png)


![N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5340138.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5340148.png)
